2-[2-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride
Overview
Description
2-[2-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a phenoxy group, an amino group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of a phenol derivative with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.
Aminomethylation: The phenoxy intermediate is then reacted with formaldehyde and a primary amine to introduce the aminomethyl group.
Acetamide formation: The aminomethylated intermediate is then reacted with an acylating agent, such as acetic anhydride, to form the acetamide group.
Hydrochloride formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[2-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-({[1-(hydroxymethyl)ethyl]amino}methyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride
- 2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride
Uniqueness
2-[2-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3.ClH/c1-3-17(13-23)21-12-16-6-4-5-7-19(16)25-14-20(24)22-18-10-8-15(2)9-11-18;/h4-11,17,21,23H,3,12-14H2,1-2H3,(H,22,24);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARVBNSOUMRULR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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